4-Desfluoro-6-fluoro dolutegravir
Overview
Description
4-Desfluoro-6-fluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. This compound is characterized by the substitution of fluorine atoms at specific positions on the dolutegravir molecule, which can influence its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desfluoro-6-fluoro dolutegravir typically involves multiple steps, starting from a benzyl-protected pyran. The process includes constructing a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and several sequential chemical transformations . The reaction conditions often involve the use of coupling reagents like carbonyldiimidazole (CDI) and selective amidation with 2,4-difluorobenzylamine .
Industrial Production Methods
Industrial production of this compound can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield. This method involves telescoping multiple steps into a continuous process, enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Desfluoro-6-fluoro dolutegravir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorinated analogs .
Scientific Research Applications
4-Desfluoro-6-fluoro dolutegravir is primarily used in scientific research to study its potential as an antiviral agent. Its applications include:
Chemistry: Used as a reference standard for monitoring impurity levels in dolutegravir formulations.
Biology: Investigated for its interactions with biological targets, particularly HIV-1 integrase.
Medicine: Explored for its potential therapeutic effects in treating HIV-1 infections.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mechanism of Action
4-Desfluoro-6-fluoro dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome. This inhibition prevents the replication of the virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The parent compound, widely used in HIV treatment.
Bictegravir: Another integrase inhibitor with a similar mechanism of action.
Cabotegravir: A long-acting integrase inhibitor used in combination therapies.
Uniqueness
4-Desfluoro-6-fluoro dolutegravir is unique due to its specific fluorine substitutions, which can enhance its binding affinity and stability compared to other integrase inhibitors. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,7R)-N-[(2,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-5-6-30-15-9-24-8-12(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-13(21)3-2-4-14(11)22/h2-4,8,10,15,27H,5-7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINIWTFBDFXRFH-BMIGLBTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244161-72-4 | |
Record name | 4-Desfluoro-6-fluoro dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244161724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DESFLUORO-6-FLUORO DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6U8H2E29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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